Diazodiiodosulfanilic acid
Description
Diazodiiodosulfanilic acid (C₆H₃I₂N₂O₃S) is a diazonium compound extensively utilized as a nonpenetrating covalent label for studying membrane protein topography. Its structure comprises a sulfanilic acid backbone substituted with two iodine atoms and a diazo group, enabling it to bind selectively to tyrosine and histidine residues on extracellular membrane proteins . This reagent was pivotal in early investigations of red blood cell (RBC) membranes, where it revealed distinct labeling patterns for polypeptides with molecular weights of 94,200 (Band 3), 58,100 (Band 4.5), and 46,500 (Band 5), providing insights into the spatial organization of membrane proteins . Its impermeability to intact cells ensures exclusive labeling of surface-exposed proteins, distinguishing it from other probes that penetrate or disrupt membrane integrity .
Properties
CAS No. |
59259-95-9 |
|---|---|
Molecular Formula |
C6H2I2N2O3S |
Molecular Weight |
435.97 g/mol |
IUPAC Name |
4-diazonio-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/C6H2I2N2O3S/c7-4-1-3(14(11,12)13)2-5(8)6(4)10-9/h1-2H |
InChI Key |
CJPBZDPYXYBNQW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)[N+]#N)I)S(=O)(=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1I)[N+]#N)I)S(=O)(=O)[O-] |
Other CAS No. |
59259-95-9 |
Synonyms |
DDISA diazodiiodosulfanilic acid diazotised diiodosulphanilic acid DIDSA |
Origin of Product |
United States |
Comparison with Similar Compounds
Diazotized Sulfanilic Acid (C₆H₅N₂O₃S)
- Structure : Lacks iodine substituents.
- Reactivity : Binds to aromatic residues (tyrosine, histidine) but with lower specificity due to absent iodine steric effects.
- Applications: Used in histochemical staining but less effective in membrane studies due to nonspecific binding .
Diphenylamine Derivatives (e.g., Tofenamic Acid)
- Structure : Contains a diphenylamine core instead of a sulfonic acid group.
- Reactivity : Primarily interacts with hydrophobic membrane regions; unsuitable for covalent labeling.
Functional Analogs
Lactoperoxidase-Iodination System
- Mechanism : Enzymatic iodination of tyrosine residues via lactoperoxidase and hydrogen peroxide.
- Specificity : Labels glycophorin (major RBC glycoprotein) extensively, unlike this compound, which minimally reacts with glycophorin .
- Limitations : Requires enzymatic activity and penetrates membranes under certain conditions, reducing surface specificity .
Triton X-100
- Mechanism: Nonionic detergent solubilizes membrane proteins.
- Specificity : Disrupts lipid-protein interactions indiscriminately; lacks covalent binding capability.
Comparative Data Table
Research Findings
- Specificity : this compound’s iodine atoms enhance steric hindrance, limiting reactions to surface-exposed residues. In contrast, lactoperoxidase labels buried glycophorin domains due to enzymatic activity .
- Resistance to Treatments : Unlike pronase-sensitive labels, this compound’s covalent bonds withstand neuraminidase and trypsin treatments, preserving labeled protein integrity .
- Solubility : Triton X-100 solubilizes all this compound-labeled components, confirming its utility in post-labeling fractionation .
Q & A
Q. What are common pitfalls in reporting this compound’s spectral data, and how can they be avoided?
- Methodological Answer : Pitfalls include omitting solvent peaks in NMR (e.g., residual DMSO at 2.50 ppm) and baseline corrections in FTIR. Adhere to the journal’s data presentation guidelines (e.g., Reviews in Analytical Chemistry) by embedding raw data in appendices and processed spectra in figures. Annotate all peaks and provide accession codes for public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
